cefetamet - 90712-47-3

cefetamet

Catalog Number: EVT-1570785
CAS Number: 90712-47-3
Molecular Formula: C14H15N5O5S2
Molecular Weight: 397.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cefetamet is a semisynthetic, beta-lactamase-stable, third-generation cephalosporin with antibacterial activity. Cefetamet binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Overview

Cefetamet is a broad-spectrum antibiotic belonging to the class of cephalosporins, which are derived from the fungus Acremonium. This compound is primarily used in the treatment of various bacterial infections due to its effectiveness against both Gram-positive and Gram-negative bacteria. Cefetamet pivoxil hydrochloride, a prodrug form of cefetamet, is designed to enhance oral bioavailability and stability. The compound has been extensively studied for its pharmacological properties and potential applications in clinical settings.

Source and Classification

Cefetamet is classified as a third-generation cephalosporin antibiotic. It is synthesized from 7-aminocephalosporanic acid, which serves as the core structure for various cephalosporin derivatives. The compound's efficacy stems from its ability to inhibit bacterial cell wall synthesis, leading to cell lysis and death. Cefetamet is particularly noted for its improved activity against certain resistant strains of bacteria compared to earlier generations of cephalosporins.

Synthesis Analysis

Methods

The synthesis of cefetamet pivoxil hydrochloride typically involves multiple steps, which can be optimized for yield and purity. The primary method includes:

  1. Synthesis of Cefetamet Acid: This step involves the condensation reaction of 3-methyl-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-formic acid with specific active esters under controlled conditions.
  2. Formation of Cefetamet Pivoxil: The cefetamet acid undergoes further reactions with trimethylacetic acid halogen methyl esters to produce cefetamet pivoxil hydrochloride.

The optimization of reaction conditions, such as pH, temperature, and molar ratios of reactants, is crucial for maximizing yield and product quality .

Technical Details

The synthesis employs techniques such as chromatography for purification and characterization methods like nuclear magnetic resonance spectroscopy for structural confirmation. The reaction conditions are carefully monitored to ensure high yields and minimal by-products.

Molecular Structure Analysis

Cefetamet has a complex molecular structure characterized by a beta-lactam ring, which is essential for its antibacterial activity. The molecular formula is C16_{16}H18_{18}N4_{4}O5_{5}S, with a molecular weight of approximately 378.4 g/mol.

Structure Data

  • Chemical Structure: The core structure consists of a bicyclic ring system with various functional groups that contribute to its pharmacological properties.
  • Key Functional Groups: These include an amino group, a carboxyl group, and a thiazole ring, all of which play roles in the drug's mechanism of action .
Chemical Reactions Analysis

Cefetamet undergoes various chemical reactions that are critical for its antibacterial activity:

  1. Beta-Lactam Ring Opening: This reaction occurs when cefetamet interacts with bacterial enzymes known as beta-lactamases, which can hydrolyze the beta-lactam ring.
  2. Acid-Catalyzed Hydrolysis: Under acidic conditions, cefetamet may hydrolyze to form inactive metabolites.

These reactions highlight the importance of the beta-lactam structure in determining the compound's stability and effectiveness against resistant bacterial strains .

Mechanism of Action

Cefetamet exerts its antibacterial effects primarily through the inhibition of bacterial cell wall synthesis:

  1. Binding to Penicillin-Binding Proteins: Cefetamet binds to penicillin-binding proteins located on the bacterial cell membrane.
  2. Inhibition of Transpeptidation: This binding inhibits transpeptidation, a crucial step in cross-linking peptidoglycan layers in bacterial cell walls.
  3. Cell Lysis: As a result of inhibited cell wall synthesis, bacteria become osmotically unstable and eventually lyse.

This mechanism makes cefetamet effective against a wide range of pathogens, including those resistant to other antibiotics .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Cefetamet typically appears as a white crystalline powder.
  • Solubility: It is soluble in water and methanol but has limited solubility in organic solvents like chloroform.

Chemical Properties

  • pH Stability: Cefetamet maintains stability at pH levels between 4 and 7 but may degrade under highly acidic or basic conditions.
  • Thermal Stability: The compound exhibits moderate thermal stability but can decompose at elevated temperatures.

These properties are significant for formulation development and determining suitable storage conditions for pharmaceutical products containing cefetamet .

Applications

Cefetamet is primarily used in clinical settings for treating infections caused by susceptible bacteria:

  1. Respiratory Tract Infections: Effective against pathogens responsible for pneumonia and bronchitis.
  2. Urinary Tract Infections: Utilized in treating infections caused by Escherichia coli and other uropathogens.
  3. Skin Infections: Employed in managing skin infections due to staphylococci and streptococci.

Additionally, ongoing research explores its potential use in combination therapies to enhance efficacy against resistant bacterial strains .

Introduction to Cefetamet: Historical Context and Academic Significance

Emergence of Third-Generation Cephalosporins in Antimicrobial Therapy

The development of third-generation cephalosporins in the 1980s represented a paradigm shift in antimicrobial therapy, driven by the urgent need to address limitations of earlier β-lactam antibiotics. These advanced cephalosporins were engineered to overcome two critical challenges: expanding Gram-negative coverage and enhancing stability against increasingly prevalent β-lactamase enzymes. The historical trajectory reveals a deliberate scientific evolution from first-generation agents (effective against Gram-positive bacteria but limited in Gram-negative coverage) to second-generation compounds (with improved anaerobic activity), culminating in third-generation cephalosporins like cefotaxime, ceftriaxone, and cefetamet [9]. This generation exhibited markedly extended spectra against Enterobacteriaceae, including Escherichia coli, Klebsiella pneumoniae, and Proteus species, while retaining reasonable anti-streptococcal activity [10].

A defining pharmacological advancement was their enhanced penetration of the blood-brain barrier, revolutionizing the management of bacterial meningitis. Furthermore, their structural modifications conferred unprecedented resistance to hydrolysis by broad-spectrum β-lactamases, which had progressively undermined the efficacy of earlier β-lactams [4] [10]. The introduction of cefetamet pivoxil—an orally bioavailable prodrug of cefetamet—addressed a critical therapeutic gap by providing a convenient oral option with potency approaching that of parenteral third-generation agents, particularly valuable for transitioning from intravenous therapy or treating community-acquired infections [3] [5].

Table 1: Evolution of Cephalosporin Generations and Key Characteristics

GenerationRepresentative AgentsGram-Positive CoverageGram-Negative Coverageβ-Lactamase Stability
FirstCephalexin, Cefazolin++++Low
SecondCefuroxime, Cefaclor++++Moderate
ThirdCefetamet, Cefotaxime++++High (ESBL-susceptible)
FourthCefepime, Cefpirome++++++Very high (including AmpC)

Cefetamet’s Role in Addressing Beta-Lactamase Resistance Trends

Cefetamet emerged during a period of escalating resistance to earlier cephalosporins, particularly due to the proliferation of plasmid-encoded extended-spectrum β-lactamases (ESBLs) and inducible chromosomal AmpC β-lactamases. Its chemical structure confers intrinsic stability against many TEM and SHV variants that readily hydrolyzed first and second-generation cephalosporins [4] [10]. Mechanistically, cefetamet’s oxime moiety sterically hinders access to the active site of many Class A β-lactamases, while its aminothiazolyl group enhances affinity for penicillin-binding proteins (PBPs), facilitating effective bacterial cell wall synthesis inhibition even in strains expressing moderate levels of β-lactamase [5] [6].

Clinical evidence underscores cefetamet’s utility against common community pathogens. Studies demonstrated potent activity against Neisseria gonorrhoeae (including penicillinase-producing strains) and Haemophilus influenzae [5] [8]. Significantly, a randomized controlled trial in pregnant women with poor obstetric histories and high rates of maternal infections (18.1% HIV-positive, 9.5% with syphilis antibodies) revealed that a single 2g oral dose of cefetamet pivoxil significantly reduced low birth weight incidence (18.7% vs. 32.8% placebo; p=0.01) and postpartum endometritis (17.3% vs. 31.6%; p=0.03). Cervical N. gonorrhoeae colonization was also markedly lower in the treatment group (4.9% vs. 13.9%; p=0.04) [1]. This highlighted its potential in interrupting maternal-fetal transmission pathways of resistant pathogens in high-risk populations.

Nevertheless, the relentless evolution of resistance mechanisms has impacted cefetamet’s spectrum. The global dissemination of CTX-M enzymes, particularly CTX-M-14 and CTX-M-15 in Asia, and the emergence of plasmid-encoded AmpC variants, have progressively eroded susceptibility among Enterobacteriaceae [2] [7]. Contemporary surveillance indicates resistance rates exceeding 10% among community-onset E. coli isolates in regions like South Korea and Nigeria, limiting empirical use in settings with high ESBL prevalence [2] [4] [7].

Table 2: Resistance Trends to Third-Generation Cephalosporins (Including Cefetamet) Among Key Pathogens

PathogenResistance MechanismReported Resistance RatesGeographic TrendsClinical Impact
Escherichia coliCTX-M ESBLs10.2%–14.3% (community-onset) [2]Rising in Asia, AfricaUrinary/Intra-abdominal infections
Klebsiella pneumoniaeSHV/TEM ESBLs, AmpC~10% (bacteremia isolates) [2]Increasing healthcare-associationPneumonia, bloodstream infections
Neisseria gonorrhoeaePenicillinase, ESBLs<5% (cefetamet) [1] [8]VariableUrogenital/rectal infections
Haemophilus influenzaeTEM-1, ROB-1Very low [5]Stable globallyRespiratory infections

Pharmacological Classification and Structural Distinctiveness

Cefetamet pivoxil (Ro 15-8075) is classified pharmacologically as a third-generation cephalosporin and structurally as a zwitterionic cephalosporin ester prodrug. Its molecular formula is C₁₄H₁₅N₅O₅S₂, with a molecular weight of 397.43 g/mol [6]. The compound exists as a crystalline powder, characterized by low lipophilicity (XLogP = -2.42) and high polarity (Topological Polar Surface Area = 197.28 Ų), properties that inherently limit oral absorption in its active form [6]. This challenge is ingeniously overcome through prodrug design: cefetamet pivoxil incorporates a pivaloyloxymethyl (POM) ester moiety at the C-4 carboxylate position. This esterification masks the anionic carboxylate, significantly enhancing lipid solubility and enabling efficient passive diffusion across the intestinal epithelium [3] [5].

Upon absorption, the prodrug undergoes rapid and complete first-pass hydrolysis by esterases in the intestinal mucosa and liver, releasing the active metabolite cefetamet (Ro 15-8074) and pivalic acid. This bioconversion yields systemic bioavailability of 50-60% under fed conditions, contrasting sharply with the negligible absorption of unesterified cefetamet [3]. The active molecule exhibits distinctive structural features conferring its antimicrobial profile:

  • Aminothiazolyl Oxime Side Chain: The (2-aminothiazol-4-yl)-(methoxyimino)acetyl group at position 7β is crucial for enhanced Gram-negative penetration and β-lactamase stability. The syn-isomer configuration (Z-isomer) optimizes steric protection against enzyme hydrolysis [5] [6].
  • Absence of C-3 Substituent: Unlike many oral cephalosporins, cefetamet lacks a complex C-3 substituent. This simplification reduces protein binding (approximately 22%) and contributes to an extended half-life (~2.2 hours) compared to earlier oral agents [3] [5].
  • Zwitterionic Nature: The molecule possesses both ionizable amino (basic) and carboxylate (acidic) groups, facilitating concentration in periplasmic spaces of Gram-negative bacteria via interactions with porin channels [5].

Pharmacokinetically, cefetamet demonstrates linear kinetics, minimal protein binding, and distribution primarily into extracellular fluid (volume of distribution ~0.29 L/kg). It undergoes negligible hepatic metabolism, with 88% excreted unchanged renally via glomerular filtration, necessitating dose adjustment in renal impairment [3]. Its spectrum excludes Pseudomonas aeruginosa and staphylococci but encompasses streptococci (excluding enterococci), Moraxella catarrhalis, H. influenzae (including β-lactamase-positive strains), and most Enterobacteriaceae [5] [8].

Table 3: Key Structural and Pharmacokinetic Properties of Cefetamet

PropertyCefetamet Pivoxil (Prodrug)Cefetamet (Active Metabolite)
Chemical FormulaC₂₀H₂₅N₅O₇S₂C₁₄H₁₅N₅O₅S₂
Molecular Weight511.58 g/mol397.43 g/mol
SolubilityLipophilicHydrophilic
Bioavailability50–60% (fed)Not applicable
Tmax (post-dose)2–3 hours-
Protein BindingNot applicable~22%
Volume of DistributionNot applicable0.29 L/kg
Elimination Half-lifeNot applicable2.2 hours
Primary Excretion Route-Renal (88% unchanged)

Compounds Mentioned: Cefetamet, Cefetamet pivoxil, Cefotaxime, Ceftriaxone, Cefepime, Piperacillin-tazobactam, Ceftolozane-tazobactam, Cefepime/enmetazobactam, Amikacin, Meropenem

Properties

CAS Number

90712-47-3

Product Name

cefetamet

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C14H15N5O5S2

Molecular Weight

397.4 g/mol

InChI

InChI=1S/C14H15N5O5S2/c1-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24-2)6-4-26-14(15)16-6/h4,8,12H,3H2,1-2H3,(H2,15,16)(H,17,20)(H,22,23)/b18-7+/t8-,12-/m1/s1

InChI Key

MQLRYUCJDNBWMV-RWFJUVPESA-N

SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O

Synonyms

2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido-3-desacetoxyceph-3-em-4-carboxylic acid
cefetamet
LY 97964
LY-97964
Ro 15-8074
Ro-15-8074

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC)/C3=CSC(=N3)N)SC1)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.